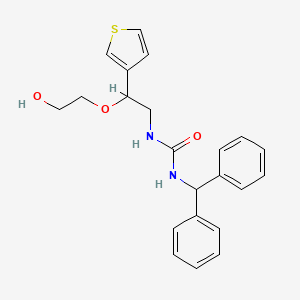

1-Benzhydryl-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

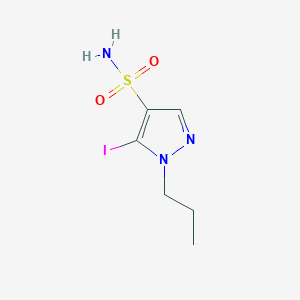

1-Benzhydryl-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea, also known as BHETU, is a synthetic compound that has garnered attention from the scientific community due to its potential applications in various fields. BHETU is a urea derivative that has been synthesized through a multi-step process, and its unique chemical structure has led to its investigation in the fields of medicinal chemistry, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Acetylcholinesterase Inhibition

Flexible ureas, including those with thiophene moieties, have been studied for their potential as acetylcholinesterase inhibitors. These inhibitors are critical for developing treatments for diseases like Alzheimer's. For example, a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas demonstrated significant inhibitory activities, optimizing spacer length and conformational flexibility for enhanced interaction with the enzyme's hydrophobic binding sites (Vidaluc et al., 1995).

Synthesis of Hydroxamic Acids and Ureas

The synthesis of hydroxamic acids and ureas from carboxylic acids has been explored through the Lossen rearrangement, facilitated by ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate. This method provides a single-pot, racemization-free approach, indicating the potential for synthesizing a wide range of urea derivatives under mild conditions, which could be relevant for pharmaceutical applications (Thalluri et al., 2014).

Anticancer Activity

Compounds similar to 1-Benzhydryl-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea have been studied for their anticancer properties. For instance, thiourea derivatives have shown promise in cancer treatment, with specific metabolites identified as potentially active agents in kidney cancer trials. The synthesis of such metabolites highlights the therapeutic potential of urea and thiourea compounds in oncology (Nammalwar et al., 2010).

Electron Transport Layer in Solar Cells

Urea-doped zinc oxide (U-ZnO) films have been investigated as modified electron transport layers (ETLs) in inverted polymer solar cells. This application demonstrates the utility of urea derivatives in enhancing the efficiency of solar cells through defect passivation and improved charge extraction efficiency, indicating a potential role in renewable energy technologies (Wang et al., 2018).

Propiedades

IUPAC Name |

1-benzhydryl-3-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S/c25-12-13-27-20(19-11-14-28-16-19)15-23-22(26)24-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-11,14,16,20-21,25H,12-13,15H2,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMHNFSOXVRQBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC(C3=CSC=C3)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2825406.png)

![3-chloro-4-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2825408.png)

![1-(chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2825409.png)

![N-(4-isopropylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2825410.png)

![Methyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2825412.png)

![6,7-dimethoxy-3-(4-methoxybenzyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine](/img/structure/B2825413.png)

![(Z)-ethyl 1-cyclohexyl-2-((4-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2825423.png)

![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enamide](/img/structure/B2825426.png)

![2-[4-(2-Furoyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2825428.png)